

# Fmoc-L-Tyr(Et)-OH: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Fmoc-O-ethyl-L-tyrosine*

Cat. No.: *B599373*

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CAS Number: 119894-20-1

This technical guide provides a comprehensive overview of N $\alpha$ -(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine, commonly referred to as Fmoc-L-Tyr(Et)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details the physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

## Core Data Presentation

Fmoc-L-Tyr(Et)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the side chain is protected by an ethyl ether linkage. This dual protection strategy makes it a valuable building block in peptide synthesis.

## Physicochemical Properties

Property	Value	Reference
CAS Number	119894-20-1	[1][2]
Molecular Formula	C <sub>26</sub> H <sub>25</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	431.49 g/mol	[1][3]
Synonyms	O-Ethyl-N-Fmoc-L-tyrosine, Fmoc-O-ethyl-L-tyrosine	[1]
Appearance	White to off-white solid/powder	
Purity	Typically ≥97% (HPLC)	
Storage Temperature	2-8°C	

## Solubility Profile

Solvent	Solubility
Dimethylformamide (DMF)	Soluble
Dichloromethane (DCM)	Soluble
Methanol	Soluble
Water	Insoluble

## Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Tyr(Et)-OH is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions. The ethyl group on the tyrosine side chain is a stable protecting group that prevents unwanted side reactions during peptide elongation. This protection is typically removed during the final cleavage of the peptide from the resin support under strongly acidic conditions.

The use of the ethyl protecting group offers an alternative to other common protecting groups for the tyrosine side-chain, such as tert-butyl (tBu). The choice of protecting group can

influence the overall synthesis strategy and the final cleavage conditions.

## Experimental Protocols

The following are detailed, representative methodologies for the key steps involving Fmoc-L-Tyr(Et)-OH in manual solid-phase peptide synthesis.

### Resin Swelling

Objective: To swell the solid support resin to ensure optimal reaction conditions.

Materials:

- Appropriate resin (e.g., Wang resin, Rink amide resin)
- N,N-Dimethylformamide (DMF)
- Reaction vessel with a sintered glass filter

Procedure:

- Place the desired amount of resin in the reaction vessel.
- Add a sufficient volume of DMF to cover the resin completely.
- Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.
- After swelling, drain the DMF through the filter.

### Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

- Fmoc-protected peptide-resin
- Deprotection solution: 20% (v/v) piperidine in DMF

- DMF

Procedure:

- Add the deprotection solution to the swelled peptide-resin.
- Agitate the mixture for 3-5 minutes at room temperature.
- Drain the solution.
- Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

## Amino Acid Coupling

Objective: To couple Fmoc-L-Tyr(Et)-OH to the deprotected N-terminus of the peptide-resin.

Materials:

- Deprotected peptide-resin
- Fmoc-L-Tyr(Et)-OH (3-5 equivalents relative to resin loading)
- Coupling agent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (equivalent to the amino acid)
- Base, e.g., DIPEA (N,N-Diisopropylethylamine) (2 equivalents relative to the coupling agent)
- DMF

Procedure:

- In a separate vial, dissolve Fmoc-L-Tyr(Et)-OH and HBTU in a minimal amount of DMF.
- Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction for completion using a qualitative method (e.g., Kaiser test).
- Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

## Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

- Peptide-resin
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

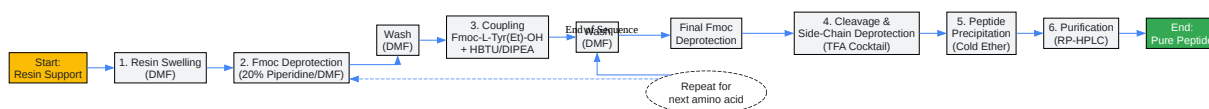
Procedure:

- Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- In a fume hood, add the cleavage cocktail to the dry peptide-resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation or filtration.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualizations

### Logical Workflow for SPPS using Fmoc-L-Tyr(Et)-OH

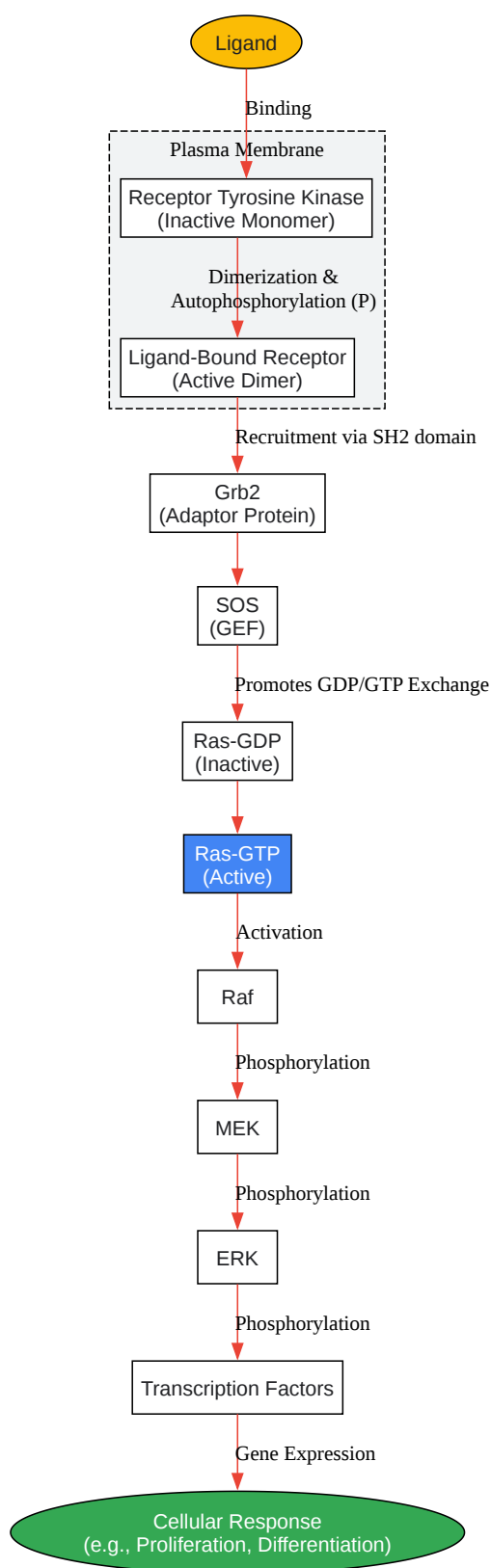


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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Tyr(Et)-OH.

## Signaling Pathways

Fmoc-L-Tyr(Et)-OH is a synthetic building block and is not directly involved in biological signaling pathways in its protected form. The ethyl group serves as a stable protecting group during synthesis. Once the peptide is synthesized and deprotected, the resulting native tyrosine residue can be a substrate for phosphorylation by tyrosine kinases, which is a critical event in many signal transduction pathways. A generalized representation of a receptor tyrosine kinase (RTK) signaling pathway is provided below for context.



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Caption: A simplified model of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

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